molecular formula C17H19N3O2 B7810561 N'-[1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide

N'-[1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide

Cat. No.: B7810561
M. Wt: 297.35 g/mol
InChI Key: HHUIEIDTWJMGIB-UNOMPAQXSA-N
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Description

N'-[1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amine group attached to a phenyl ring, which is further connected to an ethylidene group and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting with the appropriate precursors. One common method involves the reaction of 4-aminophenyl hydrazine with 2-(4-methoxyphenyl)acetic acid under specific conditions, such as heating in the presence of a dehydrating agent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at different positions on the phenyl rings, introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Quinones, nitro compounds, and other oxidized derivatives.

  • Reduction: Amines, alcohols, and other reduced forms.

  • Substitution: Halogenated compounds, alkylated derivatives, and other substituted products.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules. Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical processes. Medicine: Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the context in which the compound is used, such as in a biological assay or industrial process.

Comparison with Similar Compounds

  • N-(4-aminophenyl)acetamide

  • 4-aminobiphenyl

  • Benzamide, N-(4-aminophenyl)-

Uniqueness: N'-[1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide stands out due to its unique structural features, which may confer distinct chemical and biological properties compared to its similar counterparts.

This compound's versatility and potential applications make it a valuable subject of study in various scientific and industrial fields. Further research and development could unlock even more uses and benefits.

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Properties

IUPAC Name

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12(14-5-7-15(18)8-6-14)19-20-17(21)11-13-3-9-16(22-2)10-4-13/h3-10H,11,18H2,1-2H3,(H,20,21)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUIEIDTWJMGIB-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)CC1=CC=C(C=C1)OC)/C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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